2-(Pyridin-2-yl)ethanethioamide
Overview
Description
2-(Pyridin-2-yl)ethanethioamide is a compound that features a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, attached to an ethanethioamide moiety. This structure is related to various compounds that have been studied for their chemical and physical properties, as well as their potential applications in different fields such as polymer science, medicinal chemistry, and materials science.
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of the pyridine ring or its derivatives. For instance, 2-(pyridin-2-yl)ethyl methacrylate, a derivative of 2-(pyridin-2-yl)ethanol, was synthesized and used as a protecting group for methacrylic acid, which could be removed after polymerization . Similarly, 2-hydroxy-N-(pyridin-4-yl)benzamide was synthesized from salicylic acid and 4-aminopyridine, with triethylamine as a catalyst . These methods demonstrate the versatility of pyridine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied using various analytical techniques. For example, the crystal structure of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was determined using spectroscopic methods and elemental analysis . Additionally, the conformational preferences of isomeric N,N'-bis(pyridin-n-ylmethyl)ethanedithioamides were investigated through crystallographic and DFT studies, revealing planar and orthogonal conformations depending on the isomer .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. Acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides leads to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . The reactivity of these compounds under different conditions highlights the potential for diverse chemical transformations involving pyridine-based structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the spin crossover behavior of thioamide-functionalized 2,6-bis(pyrazol-1-yl)pyridine iron(II) complexes was studied, showing transitions between low and high spin states at temperatures above room temperature . The experimental and theoretical studies of 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone provided insights into its vibrational assignments, molecular orbital energies, and thermodynamic properties .
Scientific Research Applications
Directing Group in C-H Amination
2-(Pyridin-2-yl)aniline, related to 2-(Pyridin-2-yl)ethanethioamide, has been explored as a directing group in C-H amination. This involves the effective amination of β-C(sp2)-H bonds in benzamide derivatives using cupric acetate. This process demonstrates good functional group tolerance and can occur in air, expanding the possibilities for efficient and diverse amination reactions (Zhao et al., 2017).
Corrosion Inhibition on Mild Steel
The compound has been studied in the context of corrosion inhibition. Schiff base complexes, including derivatives of 2-(Pyridin-2-yl)ethanethioamide, have shown significant corrosion inhibition properties on mild steel in acidic environments. This research bridges the gap between coordination chemistry and corrosion engineering, providing valuable insights for materials protection (Das et al., 2017).
Catalysts in Methoxycarbonylation of Olefins
Palladium(II) complexes of ligands related to 2-(Pyridin-2-yl)ethanethioamide have been utilized as catalysts in the methoxycarbonylation of olefins. This process is significant for the production of esters from olefins, demonstrating the compound's role in facilitating efficient and selective catalytic reactions (Zulu et al., 2020).
DNA Binding and Nuclease Activity
Cu(II) complexes of 2-(Pyridin-2-yl)ethanethioamide and its derivatives have shown effective DNA binding and nuclease activity. These complexes demonstrate a propensity for groove and/or surface binding to DNA, offering potential applications in the study of DNA-protein interactions and in the development of therapeutic agents (Kumar et al., 2012).
Ethylene Oligomerization
Nickel(II) complexes involving derivatives of 2-(Pyridin-2-yl)ethanethioamide have been studied for their role in ethylene oligomerization. These complexes facilitate the production of ethylene dimers and other oligomers, highlighting the compound's importance in industrial applications related to polymer production (Nyamato et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-pyridin-2-ylethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-7(10)5-6-3-1-2-4-9-6/h1-4H,5H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQAYQPAICYODT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181010 | |
Record name | 2-Pyridineacetamide, thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)ethanethioamide | |
CAS RN |
26414-86-8 | |
Record name | 2-Pyridineethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26414-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridineacetamide, thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026414868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyridineacetamide, thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-2-yl)ethanethioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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